molecular formula C20H37NaO7S B8253510 Dicapryl sodium sulfosuccinate

Dicapryl sodium sulfosuccinate

Cat. No.: B8253510
M. Wt: 444.6 g/mol
InChI Key: RCIJACVHOIKRAP-FERBBOLQSA-M
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Description

Dicapryl sodium sulfosuccinate is a chemical compound widely used in various industries, particularly in cosmetics and personal care products. It functions primarily as a surfactant, emulsion stabilizer, and solubilizer. This compound is known for its ability to improve the resistance and durability of emulsions, making it a valuable ingredient in formulations that require stable emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dicapryl sodium sulfosuccinate involves a two-step process: esterification and sulfonation. In the esterification stage, isooctanol reacts with maleic anhydride in the presence of a catalyst and a color fixative. The reaction is carried out at a temperature of 115°C, followed by an increase in temperature to 185-205°C to complete the esterification, resulting in the formation of diisooctyl maleate .

In the sulfonation stage, diisooctyl maleate undergoes a reflux reaction with sodium hydrogen sulfite and water. During this process, residual isooctanol is removed, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized to reduce raw material costs and equipment requirements. The removal of isooctanol during the sulfonation reaction is particularly important to ensure the final product is light in color, has a mild odor, and exhibits good wettability .

Chemical Reactions Analysis

Types of Reactions

Dicapryl sodium sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.

    Hydrolysis Reactions: Acidic or basic hydrolysis can occur, with common reagents being hydrochloric acid or sodium hydroxide. The reaction conditions vary depending on the desired rate of hydrolysis.

Major Products Formed

Scientific Research Applications

Dicapryl sodium sulfosuccinate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of dicapryl sodium sulfosuccinate is its surfactant effect. It reduces the surface tension of liquids, allowing for the formation of stable emulsions. This surfactant property enables it to solubilize hydrophobic compounds in aqueous solutions. In biological systems, it can disrupt lipid membranes, enhancing the permeability of cells and facilitating the solubilization of membrane-bound proteins .

Comparison with Similar Compounds

Similar Compounds

  • Diethylhexyl sodium sulfosuccinate
  • Diisobutyl sodium sulfosuccinate
  • Diheptyl sodium sulfosuccinate
  • Dihexyl sodium sulfosuccinate
  • Ditridecyl sodium sulfosuccinate

Uniqueness

Dicapryl sodium sulfosuccinate is unique due to its specific alkyl chain length, which imparts distinct properties such as mildness and effective emulsification. Compared to other sulfosuccinates, it offers a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in personal care and industrial products .

Properties

IUPAC Name

sodium;(2S)-1,4-dioctoxy-1,4-dioxobutane-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O7S.Na/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2;/h18H,3-17H2,1-2H3,(H,23,24,25);/q;+1/p-1/t18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIJACVHOIKRAP-FERBBOLQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCC)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NaO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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